5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a 1,2,4-triazole ring. This ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains phenyl groups (ring structures derived from benzene) and a thiol group (an organosulfur compound that contains a carbon-bonded sulfhydryl group).
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. For instance, the thiol group might be prone to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, stability, etc., can be determined experimentally or predicted using computational methods .Scientific Research Applications
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Antifungal Activity
- Field : Biochemistry and Pharmacology .
- Application : The compound is used in the synthesis of novel pyridazine derivatives, which have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
- Method : The pyridazine derivatives were prepared from mucochloric acid and benzene .
- Results : Some of the synthesized compounds displayed good antifungal activities in preliminary antifungal activity tests .
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Pharmaceutical Research
- Field : Pharmaceutical Research .
- Application : The compound “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is used in pharmaceutical research .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
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Pharmaceutical Research
- Field : Pharmaceutical Research .
- Application : The compound “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is used in pharmaceutical research .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
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Biocatalysis in Drug Synthesis
- Field : Applied Biochemistry and Biotechnology .
- Application : Biocatalysis has a tremendous potential for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities . This can be relevant to the synthesis of chiral drug intermediates, including potentially those involving “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”.
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
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Chemical Analysis
- Field : Analytical Chemistry .
- Application : Alkylphenols, which could potentially include derivatives of “5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, are used in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
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Military Textile Manufacturing
- Field : Material Science .
- Application : A similar compound, “4–(2,4–dichlorophenyl)–6–oxo–2–thioxohexahydropyrimidine–5–carbonitrile”, was used in the nucleation of Carbon quantum dots (CQDs) for the manufacturing of potential military textiles .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHEYHBLWXVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353469 | |
Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
92151-02-5 | |
Record name | 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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